2,2,2-Trifluoro-1-(3-iodophenyl)ethan-1-one
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Overview
Description
2,2,2-Trifluoro-1-(3-iodophenyl)ethan-1-one: is an organic compound with the molecular formula C8H4F3IO and a molecular weight of 300.01 g/mol . This compound is characterized by the presence of trifluoromethyl and iodophenyl groups attached to an ethanone backbone. It is commonly used in various chemical reactions and has significant applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Direct Synthesis: One common method involves the reaction of trifluoroacetic acid with a Grignard reagent derived from bromobenzene.
Friedel-Crafts Acylation: Another method involves the Friedel-Crafts acylation of benzene with trifluoroacetic anhydride in the presence of a Lewis acid catalyst such as aluminum chloride.
Industrial Production Methods: Industrial production of 2,2,2-Trifluoro-1-(3-iodophenyl)ethan-1-one typically involves large-scale application of the above synthetic routes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The compound undergoes nucleophilic substitution reactions due to the presence of the iodine atom, which is a good leaving group.
Oxidation Reactions: The ethanone group can be oxidized to form carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction Reactions: The compound can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium azide, potassium cyanide, dimethyl sulfoxide (DMSO) as solvent, reaction temperature around 25-50°C.
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic medium, reaction temperature around 0-25°C.
Major Products:
Substitution: Formation of azides or nitriles depending on the nucleophile used.
Oxidation: Formation of trifluoroacetic acid derivatives.
Reduction: Formation of trifluoroethanol derivatives.
Scientific Research Applications
Chemistry:
- Used as a building block in the synthesis of more complex organic molecules.
- Employed in the development of new synthetic methodologies and reaction mechanisms .
Biology:
- Investigated for its potential use in biochemical assays and as a probe in molecular biology studies .
Medicine:
- Explored for its potential therapeutic applications, particularly in the development of new pharmaceuticals .
Industry:
- Utilized in the production of specialty chemicals and materials.
- Applied in the development of agrochemicals and other industrial products .
Mechanism of Action
The mechanism of action of 2,2,2-Trifluoro-1-(3-iodophenyl)ethan-1-one involves its interaction with various molecular targets and pathways. The trifluoromethyl group imparts unique electronic properties to the compound, influencing its reactivity and interaction with biological molecules. The iodine atom serves as a reactive site for substitution reactions, allowing the compound to modify specific molecular targets .
Comparison with Similar Compounds
2,2,2-Trifluoroacetophenone: Similar structure but lacks the iodine atom, leading to different reactivity and applications.
1,1,1-Trifluoro-2-iodoethane: Contains a trifluoromethyl and iodine group but differs in the position of the functional groups.
Uniqueness:
Properties
IUPAC Name |
2,2,2-trifluoro-1-(3-iodophenyl)ethanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4F3IO/c9-8(10,11)7(13)5-2-1-3-6(12)4-5/h1-4H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SRNKHCYJNSITRM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)I)C(=O)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4F3IO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.02 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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